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7-Chloro-5-methylfuro[2,3-c]pyridine is a heterocyclic compound characterized by a fused furan and pyridine ring system. Its molecular formula is , and it has a molecular weight of approximately 167.6 g/mol. The compound features a chlorine atom at the seventh position and a methyl group at the fifth position of the furo[2,3-c]pyridine structure, contributing to its unique chemical properties and potential biological activities.
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The specific products formed depend on the reagents and conditions used during the reactions.
Research into the biological activity of 7-chloro-5-methylfuro[2,3-c]pyridine has revealed its potential as an antimicrobial agent. Its derivatives have shown activity against various bacterial strains by inhibiting enzymes crucial for bacterial cell wall synthesis. Additionally, studies suggest that this compound may have antiviral properties, making it a candidate for further pharmacological exploration.
The synthesis of 7-chloro-5-methylfuro[2,3-c]pyridine typically involves several steps:
A notable synthetic route involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired structure. This method emphasizes the importance of optimizing reaction conditions for industrial applications.
7-Chloro-5-methylfuro[2,3-c]pyridine has several applications across different fields:
The mechanism of action for 7-chloro-5-methylfuro[2,3-c]pyridine involves its interaction with specific molecular targets within biological systems. It can act as an inhibitor of certain enzymes or receptors, modulating their activity based on its structural characteristics. The presence of chlorine and methyl substituents influences its binding affinity and selectivity towards these targets, which is crucial for understanding its biological effects.
Several compounds share structural similarities with 7-chloro-5-methylfuro[2,3-c]pyridine:
The uniqueness of 7-chloro-5-methylfuro[2,3-c]pyridine lies in its specific fused ring structure and substitution pattern. These characteristics impart distinct electronic and steric properties that differentiate it from other similar compounds. Such uniqueness makes it valuable for various applications requiring precise molecular interactions and reactivity profiles.